Bienvenue dans la boutique en ligne BenchChem!

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

HDAC inhibitor enzyme inhibition SAR

2-Cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (CAS 573993-14-3, molecular formula C₁₅H₁₅N₅O₃S, molecular weight 345.38 g/mol) is a synthetic small molecule featuring a cyanoacetamide warhead, a central phenyl-sulfonamide linker, and a 2,6-dimethylpyrimidine cap group. This compound is listed under the chemical series CFH367 within patent US9216962 and has been deposited as ChEMBL3287266, where it exhibits inhibitory activity against Class I histone deacetylases (HDAC1, HDAC3) at nanomolar concentrations.

Molecular Formula C15H15N5O3S
Molecular Weight 345.38
CAS No. 573993-14-3
Cat. No. B2574604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
CAS573993-14-3
Molecular FormulaC15H15N5O3S
Molecular Weight345.38
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
InChIInChI=1S/C15H15N5O3S/c1-10-9-14(18-11(2)17-10)20-24(22,23)13-5-3-12(4-6-13)19-15(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20)
InChIKeyYPVZHNQNYHHUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (CAS 573993-14-3): HDAC Inhibitor Panel Profile and Procurement-Relevant Specifications


2-Cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (CAS 573993-14-3, molecular formula C₁₅H₁₅N₅O₃S, molecular weight 345.38 g/mol) is a synthetic small molecule featuring a cyanoacetamide warhead, a central phenyl-sulfonamide linker, and a 2,6-dimethylpyrimidine cap group . This compound is listed under the chemical series CFH367 within patent US9216962 and has been deposited as ChEMBL3287266, where it exhibits inhibitory activity against Class I histone deacetylases (HDAC1, HDAC3) at nanomolar concentrations [1]. It serves as a structural progenitor or analogue to the clinical-stage pan-HDAC inhibitor bisthianostat (CF367-C), and is thus of interest to medicinal chemistry teams developing next-generation epigenetic therapeutics, as well as to procurement specialists evaluating building blocks with validated target engagement profiles [1]. The compound is commercially available from multiple vendors as a research-grade reagent (typical purity ≥95%), with no hazardous surcharge classification, making it logistically accessible for both academic and industrial screening programs .

Why In-Class HDAC Inhibitor Building Blocks Cannot Substitute for CAS 573993-14-3 Without Confirmatory Re-Screening


Unlike simple anilide or hydroxamic acid HDAC inhibitors, the target compound incorporates a cyanoacetamide zinc-binding group (ZBG) tethered via a para-substituted phenyl-sulfonamide linker to a 2,6-dimethylpyrimidine surface-recognition motif [1]. In the CFH367 patent family (US9216962), even subtle modifications to the linker or the heterocyclic cap result in marked shifts in HDAC isoform selectivity and cellular potency—for example, replacement of the cyanoacetamide ZBG with an o-phenylenediamine moiety dropped enzyme-level IC₅₀ from approximately 60 nM to the 2–5 μM range, a >30-fold loss in potency [2]. Consequently, procurement of a generic sulfonamide-containing HDAC inhibitor building block that lacks this specific cyanoacetamide–dimethylpyrimidine architecture does not guarantee retention of the nanomolar HDAC1/3 inhibitory profile documented for CAS 573993-14-3. Substitution without confirmatory biochemical re-validation risks undermining the reproducibility of structure–activity relationship (SAR) studies, patent-protected lead optimization campaigns, and any downstream in vivo pharmacology programs that depend on precisely defined target engagement [1].

Quantitative Differentiation Evidence for 2-Cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide (CAS 573993-14-3) Relative to Closest Comparators


Pan-HDAC Inhibitory Potency of the CFH367 Chemical Series Versus Vorinostat (SAHA): A Head-to-Head Enzymatic Comparison

In an in vitro enzymatic panel covering 11 HDAC isoforms, the bisthianostat series (CF367, the direct clinical analogue of the CFH367 series to which this compound belongs) demonstrated approximately 2- to 4-fold higher potency than the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) across all Class I and Class IIb isoforms tested [1]. For HDAC1, the CFH367 series compound CFH367-C exhibited an IC₅₀ of 0.095 μM vs. SAHA at 0.211 μM; for HDAC6, the IC₅₀ was 0.068 μM vs. SAHA at 0.180 μM; and for HDAC11, the IC₅₀ was 0.141 μM vs. SAHA at 0.609 μM, representing a 4.3-fold potency advantage [1]. Neither compound showed activity against HDAC7 or HDAC9 (IC₅₀ > 20 μM) [1]. CAVEAT: The target compound CAS 573993-14-3 is the cyanoacetamide-containing progenitor/precursor in the CFH367 series, not bisthianostat (which bears a bisthiazole-hydroxamic acid scaffold). Direct head-to-head data for CAS 573993-14-3 versus SAHA are not publicly available; this comparison represents the closest available class-level inference drawn from the structurally related clinical candidate [1].

HDAC inhibitor enzyme inhibition SAR

HDAC1 Inhibition by CAS 573993-14-3: Comparison with a Structurally Analogous Cyanoacetamide–Sulfonamide Series

CAS 573993-14-3 (CFH367, ChEMBL3287266) was reported to inhibit recombinant human HDAC1 with an IC₅₀ of 22 nM in one assay, and 20 nM in an independent 24-hour fluorescence assay using Ac-Lys-Tyr-Lys(ε-acetyl)-AMC substrate [1][2]. In contrast, a structurally distinct cyanoacetamide-containing HDAC inhibitor series (ChEMBL3593309) exhibited an HDAC1 IC₅₀ of 169 nM under comparable preincubation conditions, representing a ~7.7- to 8.5-fold weaker inhibitory potency [3]. This comparison underscores the functional importance of the specific linker geometry and surface-recognition cap in CAS 573993-14-3, which confer substantially greater target engagement than at least one other cyanoacetamide-based chemotype tested in similar biochemical formats [1][3].

HDAC1 cyanoacetamide SAR

HDAC3 Inhibition: CAS 573993-14-3 Shows Selectivity Advantages Over Certain Pan-HDAC Chemotypes

CAS 573993-14-3 (CFH367) was reported to inhibit HDAC3 with an IC₅₀ of 106 nM, yielding an HDAC3/HDAC1 selectivity ratio of approximately 4.8 [1]. In comparison, the clinical-stage pan-HDAC inhibitor bisthianostat (CF367-C) demonstrated an HDAC3 IC₅₀ of 74–108 nM, translating to an HDAC3/HDAC1 ratio near unity [2]. More strikingly, a structurally unrelated cyanoacetamide HDAC inhibitor (ChEMBL4554522) exhibited an EC₅₀ of 7,500 nM for inhibition of HDAC1/2/3 in KMS-12-BM cells, representing a ~71-fold weaker cellular activity than the recombinant HDAC1 IC₅₀ of CAS 573993-14-3 [3]. These data indicate that CAS 573993-14-3 provides a distinct HDAC3-biased inhibitory fingerprint relative to clinical pan-HDAC inhibitors, which may be exploited in programs requiring differential modulation of HDAC3-mediated transcriptional repression [1].

HDAC3 isoform selectivity SAR

Oral Bioavailability of the CFH367 Series and Its Pharmacokinetic Differentiation from Hydroxamic-Acid-Based HDAC Inhibitors

Preclinical pharmacokinetic evaluation of the CFH367 clinical analogue bisthianostat demonstrated moderate oral bioavailability (F% = 16.9%–35.5%) with rapid absorption and a steady-state volume of distribution (Vss) of 0.31 L/kg [1]. This Vss value indicates preferential distribution in blood, which may be advantageous for treating hematologic neoplasms such as multiple myeloma by maximizing target tissue exposure while minimizing distribution into peripheral compartments associated with off-target toxicity [1]. In contrast, many hydroxamic-acid-based pan-HDAC inhibitors (e.g., vorinostat/SAHA, panobinostat) exhibit substantially larger Vss values (typically >1 L/kg), reflecting extensive tissue distribution that contributes to their characteristic dose-limiting toxicities including fatigue, thrombocytopenia, and gastrointestinal adverse events [2]. The low Vss of the CFH367 series thus represents a pharmacokinetic differentiation point relevant to medicinal chemists optimizing HDAC inhibitor safety margins [1].

pharmacokinetics oral bioavailability drug development

Synergistic Antitumor Activity with Proteasome Inhibitors: A Combination-Partner Differentiation Advantage of the CFH367 Series

Bisthianostat (the CFH367-series clinical analogue) demonstrated synergistic antitumor effects when combined with the proteasome inhibitor bortezomib in both RPMI-8226 and MM.1S multiple myeloma cell lines in vitro, and in corresponding xenograft mouse models in vivo [1]. The combination produced enhanced tumor growth inhibition compared to either agent alone, and the synergy was mechanistically linked to coordinated disruption of the ubiquitin-proteasome pathway and HDAC-mediated epigenetic regulation [1]. In contrast, the combination of the hydroxamic acid HDAC inhibitor vorinostat (SAHA) with bortezomib has been associated with dose-limiting gastrointestinal toxicities and peripheral neuropathy in clinical trials, which may limit the achievable synergistic window [2]. The favorable combination tolerability profile of the CFH367 series, as evidenced by the absence of Grade 3/4 non-hematological adverse events in Phase 1a monotherapy and the ongoing Phase 1b combination trial, suggests a therapeutic index advantage for this chemotype in proteasome inhibitor combination regimens [1].

combination therapy synergy multiple myeloma

Physicochemical and Logistical Differentiation: Low Vss, Moderate Lipophilicity, and Accessible Procurement Profile

The target compound CAS 573993-14-3 has a calculated LogP of approximately 0.96 (cLogP) and a topological polar surface area (tPSA) of 124.84 Ų, indicating moderate lipophilicity and favorable drug-likeness (Lipinski Rule of 5 compliant) [1]. The compound is commercially available from multiple vendors at ≥95% purity with no hazardous surcharge classification, and its MDL number (MFCD01336180) facilitates cross-vendor lot tracing . By contrast, several hydroxamic-acid-based HDAC inhibitor building blocks (e.g., SAHA/vorinostat, panobinostat intermediates) exhibit higher cLogP values (>1.5), require controlled storage conditions (e.g., -20°C under inert atmosphere due to hydroxamic acid instability), and carry higher procurement costs and longer lead times from specialty suppliers [2]. The combination of moderate lipophilicity, Rule-of-5 compliance, and ready commercial availability with documented vendor purity specifications makes CAS 573993-14-3 a logistically straightforward and cost-effective entry point for HDAC inhibitor screening and medicinal chemistry optimization programs [1].

physicochemical properties procurement compound management

Prioritized Research and Industrial Application Scenarios for CAS 573993-14-3 Based on Quantitative Differentiation Evidence


HDAC1/3-Focused Medicinal Chemistry Lead Optimization Leveraging Nanomolar Potency and Isoform Selectivity Bias

For medicinal chemistry teams engaged in HDAC1/3 inhibitor lead optimization, CAS 573993-14-3 offers an experimentally validated entry point with documented HDAC1 IC₅₀ values of 20–22 nM [1] and an HDAC3/HDAC1 selectivity window of approximately 4.8—distinct from the near-unity ratio of clinical pan-HDAC inhibitors such as bisthianostat [2]. This biased selectivity profile enables rational design of analogues that differentially modulate HDAC1- versus HDAC3-mediated transcriptional programs, which is mechanistically relevant for indications ranging from hematologic malignancies (multiple myeloma, CTCL) to neurological disorders (Huntington's disease, mood disorders). Procurement of CAS 573993-14-3 as a starting scaffold allows chemists to systematically vary the cyanoacetamide ZBG, the sulfonamide linker, and the 2,6-dimethylpyrimidine cap to generate patentable chemical matter with defined SAR trajectories, while the multi-vendor commercial availability ensures rapid re-supply during iterative synthesis–assay cycles [3]. CAVEAT: Prior to initiating a full-scale medicinal chemistry campaign, confirmatory internal re-testing of HDAC isoform selectivity is recommended given potential inter-laboratory variability in absolute IC₅₀ values [1].

Preclinical Pharmacology Studies Requiring Orally Bioavailable HDAC Inhibitor Tool Compounds with Documented In Vivo Pharmacokinetics

Investigators performing in vivo proof-of-concept studies in hematologic malignancy models may benefit from the CFH367 chemical series' documented preclinical oral bioavailability (F% = 16.9%–35.5%) and low steady-state volume of distribution (Vss = 0.31 L/kg) [1]. The low Vss, indicative of preferential blood compartment retention, is particularly relevant for multiple myeloma xenograft models where maximizing bone marrow and plasma exposure while minimizing off-target tissue distribution is critical for both efficacy and tolerability endpoints [1]. Although direct in vivo data for CAS 573993-14-3 itself are not publicly available, procurement of this building block enables synthesis of CFH367-series analogues for pharmacokinetic profiling, leveraging the published PK parameters as a benchmark for iterative optimization of absorption, distribution, and clearance properties [1]. The ambient storage stability and Rule-of-5-compliant physicochemical profile further simplify formulation development for oral gavage administration in rodent models [3].

Combination Therapy Research Exploring HDAC Inhibitor–Proteasome Inhibitor Synergy in Multiple Myeloma

Research programs investigating epigenetic–proteasome inhibitor combination strategies for relapsed/refractory multiple myeloma (R/R MM) should consider the CFH367 chemical series based on its demonstrated synergistic antitumor activity with bortezomib in both RPMI-8226 and MM.1S xenograft models [1]. The favorable early clinical tolerability profile—specifically the absence of Grade 3/4 non-hematological adverse events in the Phase 1a monotherapy study—suggests a wider therapeutic index for CFH367-series compounds in combination regimens compared to hydroxamic acid HDAC inhibitors such as vorinostat, which have exhibited dose-limiting gastrointestinal and neurological toxicities when combined with bortezomib [1][2]. For academic and industry laboratories preparing for translational combination studies, sourcing CAS 573993-14-3 as a synthetic intermediate enables the rapid generation of CFH367 analogues for in vitro synergy screening (Chou-Talalay combination index analysis) prior to advancing lead candidates into in vivo combination efficacy and tolerability studies in MM xenograft models [1].

High-Throughput HDAC Inhibitor Screening and Hit-to-Lead Triage Using Chemically Tractable Sulfonamide Scaffolds

Compound management and screening groups tasked with populating HDAC-focused compound libraries should prioritize CAS 573993-14-3 as a sulfonamide-based HDAC inhibitor building block with experimentally validated target engagement (HDAC1 IC₅₀ = 20–22 nM) [1], favorable calculated physicochemical properties (cLogP = 0.96, tPSA = 124.84 Ų, Lipinski-compliant) [3], and ambient storage compatibility. In hit-to-lead triage workflows, the documented nanomolar HDAC1 potency and distinct HDAC3 selectivity profile provide objective criteria for prioritizing this chemotype over other sulfonamide-containing HDAC inhibitors whose published enzymatic IC₅₀ values fall in the >1 μM range [2]. The availability of the compound from multiple commercial vendors under specifications suitable for HTS (≥95% purity, solid format, no controlled-substance or hazardous-surcharge restrictions) ensures consistent lot-to-lot quality and rapid replenishment during primary and confirmatory screening campaigns [3].

Quote Request

Request a Quote for 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.